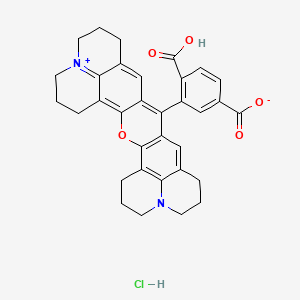
D-Dimannuronic acid (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Dimannuronic acid (sodium) is an alginate extract derived from brown algae. It is a polysaccharide composed of mannuronic acid units and is commonly used in the synthesis of sulfated polymannuronate-derived oligosaccharides . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid (sodium) is typically extracted from brown algae. The extraction process involves the hydrolysis of alginate, which is a natural polysaccharide found in the cell walls of brown algae. The hydrolysis process breaks down the alginate into its constituent monomers, including mannuronic acid .
Industrial Production Methods: In industrial settings, the production of D-Dimannuronic acid (sodium) involves the use of advanced techniques such as ionotropic gelation and microfluidics. These methods allow for the controlled production of sodium alginate beads, which can then be further processed to obtain D-Dimannuronic acid (sodium) .
Análisis De Reacciones Químicas
Types of Reactions: D-Dimannuronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Dimannuronic acid (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of D-Dimannuronic acid (sodium) include sulfated polymannuronate-derived oligosaccharides. These products have significant applications in various fields, including medicine and biotechnology .
Aplicaciones Científicas De Investigación
D-Dimannuronic acid (sodium) has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various oligosaccharides In biology, it is used to study the properties and functions of polysaccharidesIn industry, it is used in the production of biodegradable materials and as a stabilizing agent in various formulations .
Mecanismo De Acción
The mechanism of action of D-Dimannuronic acid (sodium) involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
Comparación Con Compuestos Similares
D-Dimannuronic acid (sodium) is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, and D-Trimannuronic acid . These compounds share similar structural features but differ in their specific applications and properties. D-Dimannuronic acid (sodium) stands out due to its high purity and specific biological activities.
Propiedades
Fórmula molecular |
C12H17NaO13 |
|---|---|
Peso molecular |
392.24 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
Clave InChI |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


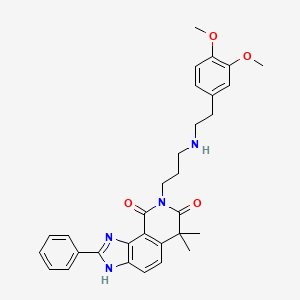
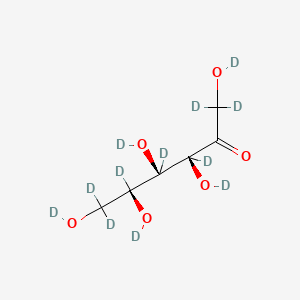
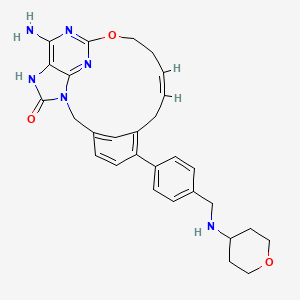

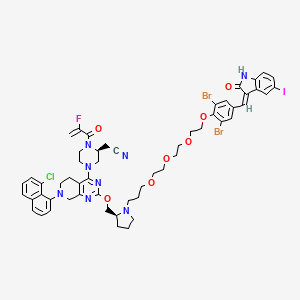
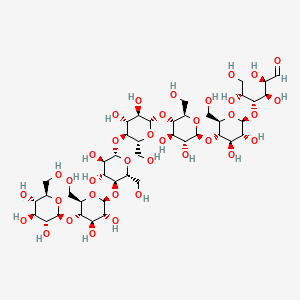


![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

furan-6-yl] nitrate](/img/structure/B12391928.png)


